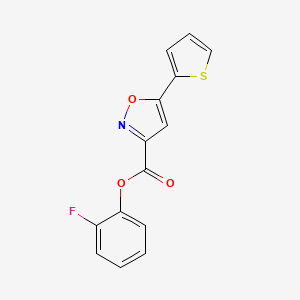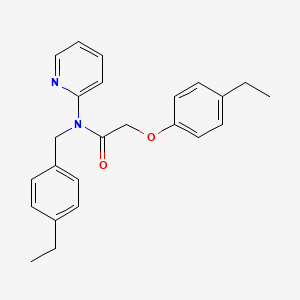
2-Fluorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that features a combination of fluorophenyl, thiophene, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of 2-fluorophenyl and thiophene derivatives, followed by their coupling and subsequent cyclization to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to an oxazoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides, while substitution reactions can introduce various functional groups to the fluorophenyl or thiophene rings.
Scientific Research Applications
2-Fluorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may serve as a lead compound in drug discovery, particularly for developing new pharmaceuticals with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound can be utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-Fluorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2-Fluorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
- 2-Fluorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid
- 2-Fluorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxaldehyde
Comparison: Compared to similar compounds, 2-Fluorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate is unique due to its ester functional group, which can influence its reactivity and biological activity. The presence of the fluorophenyl and thiophene rings also contributes to its distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H8FNO3S |
|---|---|
Molecular Weight |
289.28 g/mol |
IUPAC Name |
(2-fluorophenyl) 5-thiophen-2-yl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C14H8FNO3S/c15-9-4-1-2-5-11(9)18-14(17)10-8-12(19-16-10)13-6-3-7-20-13/h1-8H |
InChI Key |
RJFCKZJRFXKDNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)C2=NOC(=C2)C3=CC=CS3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2,4-dimethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide](/img/structure/B11361969.png)
![5-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide](/img/structure/B11361990.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide](/img/structure/B11361992.png)
![N-(4-Methoxyphenyl)-2-[(2-methyl-6-phenylpyrimidin-4-YL)sulfanyl]acetamide](/img/structure/B11361993.png)
![4-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11362007.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide](/img/structure/B11362010.png)

![2-(ethylsulfonyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-N-(2-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11362018.png)
![5-bromo-3-[4-(propan-2-yloxy)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11362020.png)
![2-(4-methylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11362029.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11362033.png)
![5-({2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11362046.png)
![1-[2-(4-methoxyphenoxy)ethyl]-2,5,6-trimethyl-1H-benzimidazole](/img/structure/B11362053.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-isopropyl-6-methylphenyl)acetamide](/img/structure/B11362056.png)
